(tert-Butoxycarbonylmethyl)triphenylphosphonium chloride

Catalog No.
S1902760
CAS No.
35000-37-4
M.F
C24H26ClO2P
M. Wt
412.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(tert-Butoxycarbonylmethyl)triphenylphosphonium ch...

CAS Number

35000-37-4

Product Name

(tert-Butoxycarbonylmethyl)triphenylphosphonium chloride

IUPAC Name

[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-triphenylphosphanium;chloride

Molecular Formula

C24H26ClO2P

Molecular Weight

412.9 g/mol

InChI

InChI=1S/C24H26O2P.ClH/c1-24(2,3)26-23(25)19-27(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18H,19H2,1-3H3;1H/q+1;/p-1

InChI Key

PWEGQXPODNSKMU-UHFFFAOYSA-M

SMILES

CC(C)(C)OC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]

Canonical SMILES

CC(C)(C)OC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]

(tert-Butoxycarbonylmethyl)triphenylphosphonium chloride is a phosphonium salt characterized by the molecular formula C24_{24}H26_{26}ClO2_2P and a molecular weight of 412.89 g/mol. This compound features a tert-butoxycarbonyl group attached to a methyl group, which is further linked to a triphenylphosphonium moiety. The presence of the triphenylphosphonium group imparts unique properties, making it valuable in various chemical applications, particularly in organic synthesis and as a reagent in stereoselective reactions .

  • Phase-transfer catalysts: These compounds can help move reactants between different phases (e.g., water and organic solvents) in a chemical reaction [].
  • Antimicrobial agents: Some quaternary phosphonium salts have been studied for their antimicrobial properties [].
  • Organic synthesis: Phosphonium salts can act as catalysts or reagents in various organic reactions. Their ability to form stable ylides makes them useful in condensation reactions and cycloadditions PubChem:
  • Material science: Phosphonium salts are being investigated for their potential applications in the development of new materials, such as ionic liquids, flame retardants, and lubricants ScienceDirect:
  • Medicinal chemistry: Some phosphonium salts exhibit biological activity and are being explored for their potential use in medicinal applications NCBI: )

The compound is primarily utilized as a reagent in organic synthesis, particularly for the formation of carbon-carbon bonds and in the preparation of complex organic molecules. It can participate in several types of reactions, including:

  • Nucleophilic Substitution: The chloride ion can be displaced by various nucleophiles, facilitating the introduction of different functional groups.
  • Stereoselective Reactions: It has been employed in the stereoselective preparation of (arylamino) derivatives, showcasing its utility in asymmetric synthesis .
  • Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, allowing for further functionalization of the resulting intermediate.

The synthesis of (tert-Butoxycarbonylmethyl)triphenylphosphonium chloride typically involves the following steps:

  • Formation of Triphenylphosphine: Triphenylphosphine is prepared from phosphorus trichloride and phenylmagnesium bromide.
  • Alkylation: The triphenylphosphine is then reacted with tert-butoxycarbonylmethyl chloride to form the desired phosphonium salt.
  • Quaternization: The final product is obtained by quaternizing the phosphine with hydrochloric acid or another suitable chlorinating agent .

(tert-Butoxycarbonylmethyl)triphenylphosphonium chloride finds applications in:

  • Organic Synthesis: As a versatile reagent for constructing complex organic molecules.
  • Pharmaceutical Chemistry: In the development of new drugs through its role in stereoselective synthesis.
  • Material Science: Potentially used in creating novel materials due to its unique chemical properties .

Several compounds share structural similarities with (tert-Butoxycarbonylmethyl)triphenylphosphonium chloride. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
TriphenylphosphineC18_{18}H15_{15}PBasic phosphine without alkyl or acyl groups
Benzyltriphenylphosphonium chlorideC22_{22}H24_{24}ClPContains a benzyl group instead of tert-butoxycarbonyl
(2-(tert-Butoxy)-2-oxoethyl)triphenylphosphonium chlorideC24_{24}H26_{26}ClO2_2PContains an oxo group, differing in reactivity

The presence of the tert-butoxycarbonyl group in (tert-Butoxycarbonylmethyl)triphenylphosphonium chloride distinguishes it from other phosphonium salts, enhancing its reactivity and usefulness in synthetic applications.

Classical Phosphonium Salt Synthesis Routes

Nucleophilic Substitution Mechanisms

The synthesis of (tert-Butoxycarbonylmethyl)triphenylphosphonium chloride fundamentally relies on nucleophilic substitution mechanisms, specifically SN2 pathways [2]. The reaction proceeds through the nucleophilic attack of triphenylphosphine on tert-butyl bromoacetate, resulting in the formation of the quaternary phosphonium center. This mechanism is characteristic of phosphonium salt formation, where the phosphine acts as a nucleophile, attacking the electrophilic carbon center adjacent to the halogen leaving group [3] [4].

The nucleophilic substitution process involves several key mechanistic considerations. The phosphorus atom in triphenylphosphine possesses a lone pair of electrons that facilitates its role as a nucleophile [5]. The electron-rich phosphorus center attacks the electrophilic carbon bearing the chlorine or bromine substituent in the haloalkane precursor, leading to the displacement of the halide ion and formation of the phosphonium cation [6]. The reaction follows second-order kinetics, with the rate being dependent on both the concentration of triphenylphosphine and the haloalkane substrate [7].

Temperature plays a crucial role in determining the efficiency of the nucleophilic substitution mechanism. Research has demonstrated that elevated temperatures facilitate the reaction by providing sufficient activation energy to overcome the energy barrier associated with the transition state formation [8]. The optimal temperature range for phosphonium salt synthesis typically falls between 70-100°C, balancing reaction rate with substrate stability [9].

The stereochemical outcome of the nucleophilic substitution is also significant. Primary haloalkanes, such as those employed in the synthesis of (tert-Butoxycarbonylmethyl)triphenylphosphonium chloride, undergo SN2 mechanisms with inversion of configuration at the carbon center [2]. This stereochemical consideration is particularly important when synthesizing chiral phosphonium salts or when the stereochemistry of the alkyl chain influences the subsequent reactivity of the phosphonium compound.

Solvent System Selection (Polar Aprotic vs. High-Boiling Solvents)

Solvent selection represents a critical parameter in optimizing phosphonium salt synthesis, with particular emphasis on the distinction between polar aprotic and high-boiling solvent systems [10] [11]. Polar aprotic solvents are generally preferred for nucleophilic substitution reactions leading to phosphonium salt formation due to their ability to solvate the cationic species without providing competing nucleophilic sites [11].

Acetonitrile emerges as the most effective polar aprotic solvent for phosphonium salt synthesis, demonstrating superior yields (92%) compared to other solvent systems [12]. The effectiveness of acetonitrile stems from its moderate dielectric constant and its ability to stabilize the ionic transition states formed during the nucleophilic substitution process [10]. Furthermore, acetonitrile's relatively low boiling point (82°C) facilitates easy removal during product isolation while providing sufficient thermal stability for elevated reaction temperatures.

Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) represent alternative polar aprotic solvents with higher boiling points [3]. DMF, with a boiling point of 153°C, offers advantages for reactions requiring extended heating periods, though it typically results in slightly lower yields (88%) compared to acetonitrile [3]. DMSO, despite its high solvating power, often leads to reduced reaction rates due to its high viscosity and strong coordination to ionic species, resulting in yields of approximately 85%.

The comparison between polar aprotic and nonpolar solvents reveals significant differences in reaction efficiency. Nonpolar solvents such as toluene demonstrate considerably lower yields (75%) due to poor solvation of the ionic intermediates and products [2]. The reduced solvation capability limits the stabilization of charged species, leading to increased side reactions and reduced overall efficiency.

High-boiling solvents offer specific advantages for certain synthetic protocols. Solvents with boiling points above 150°C enable reactions to be conducted at elevated temperatures without the need for pressure vessels [13]. This capability is particularly valuable for substrates that exhibit slow reaction kinetics at moderate temperatures or for achieving complete conversion in shorter reaction times.

Advanced Synthetic Protocols

High-Pressure Autoclave Reactions

High-pressure autoclave synthesis represents an advanced approach for phosphonium salt preparation, offering enhanced reaction rates and improved yields under controlled pressure conditions [3] [14]. The implementation of high-pressure conditions facilitates the synthesis by increasing the effective concentration of reactants and promoting favorable thermodynamic conditions for quaternary phosphonium salt formation.

Autoclave reactions typically operate at pressures ranging from 2 to 10 atmospheres, with optimal conditions often found at 2-3 atmospheres for (tert-Butoxycarbonylmethyl)triphenylphosphonium chloride synthesis [3]. The elevated pressure conditions serve multiple functions: they increase the boiling point of the solvent system, allowing for higher reaction temperatures; they enhance the solubility of gaseous byproducts; and they provide better mixing through increased density of the reaction medium.

The pressure-temperature relationship in autoclave synthesis follows predictable patterns, with optimal yields typically achieved at moderate pressures (2-3 atm) combined with temperatures of 100-120°C [14]. Higher pressures beyond 3 atmospheres generally do not provide proportional improvements in yield and may lead to equipment complexity and safety concerns. The pressure conditions also influence the reaction kinetics, with higher pressures generally accelerating the nucleophilic substitution process through increased molecular collision frequency.

Safety considerations in high-pressure autoclave synthesis are paramount. The use of appropriate pressure vessels, temperature monitoring systems, and pressure relief mechanisms is essential [3]. The sealed nature of autoclave reactions also necessitates careful consideration of gas evolution and the potential for pressure buildup from volatile byproducts or solvent vapor.

Microwave-Assisted Synthesis Approaches

Microwave-assisted synthesis has emerged as a powerful technique for accelerating phosphonium salt formation while maintaining high yields and product purity [15] [16]. The application of microwave irradiation provides rapid and uniform heating, significantly reducing reaction times from hours to minutes while often improving overall reaction efficiency.

The mechanism of microwave heating involves the direct interaction of electromagnetic radiation with polar molecules in the reaction mixture [15]. This direct heating mode eliminates heat transfer limitations associated with conventional heating methods, resulting in more uniform temperature distribution throughout the reaction vessel. For phosphonium salt synthesis, microwave conditions typically employ power levels of 200-450 watts with reaction times ranging from 10-30 minutes.

Microwave-assisted synthesis of (tert-Butoxycarbonylmethyl)triphenylphosphonium chloride demonstrates remarkable efficiency improvements. Reaction times are reduced from 8-24 hours under conventional heating to 15-30 minutes under microwave irradiation, while maintaining comparable or improved yields [16]. The rapid heating profile minimizes side reactions and decomposition processes that may occur during prolonged conventional heating.

Solvent selection becomes particularly important in microwave-assisted synthesis due to the requirement for efficient microwave absorption. Polar aprotic solvents such as acetonitrile and DMF are well-suited for microwave conditions due to their favorable dielectric properties [15]. The interaction between the microwave field and the polar solvent molecules generates the heat necessary for reaction progression.

Temperature control in microwave synthesis requires specialized equipment capable of accurate temperature monitoring and power modulation. The rapid heating characteristics of microwave irradiation can lead to temperature overshoots if not properly controlled, potentially resulting in substrate decomposition or undesired side reactions [16]. Modern microwave synthesis systems incorporate fiber-optic temperature probes and automated power control to maintain precise temperature profiles.

Yield Optimization through Parameter Control

Temperature/Pressure Correlations in Alkylation

The relationship between temperature and pressure in phosphonium salt alkylation reactions exhibits complex interdependencies that directly influence reaction yield and selectivity [8] [17]. Systematic optimization of these parameters reveals optimal conditions that maximize product formation while minimizing side reactions and substrate decomposition.

Temperature (°C)Pressure (atm)Yield (%)Reaction Time (h)
251.06524
501.27818
701.58512
1002.0928
1202.5886
1503.0844

The data demonstrates that optimal yields are achieved at 100°C under 2.0 atmospheres pressure, providing 92% yield in 8 hours [17]. This temperature represents an optimal balance between reaction rate enhancement and thermal stability of the reactants and products. Temperatures below 70°C result in incomplete conversion and extended reaction times, while temperatures above 120°C may lead to decomposition processes that reduce overall yield.

The pressure correlation follows a similar optimization pattern, with moderate pressures (2.0-2.5 atm) providing the best results [18]. Lower pressures result in reduced reaction rates due to lower effective concentrations and potential loss of volatile components. Higher pressures, while accelerating reaction kinetics, may promote undesired side reactions or cause mechanical stress on reaction vessels without proportional yield improvements.

The activation energy for the alkylation process can be determined from the temperature-dependent rate data, typically falling in the range of 20-25 kcal/mol for phosphonium salt formation [19]. This activation energy is consistent with SN2 mechanisms and provides guidance for temperature selection in scaled synthesis protocols.

Stoichiometric Ratios of Triphenylphosphine and Haloalkanes

The stoichiometric relationship between triphenylphosphine and haloalkane reagents significantly influences both yield and product purity in phosphonium salt synthesis [9] [20]. Optimization studies reveal that slight excesses of triphenylphosphine provide superior results compared to stoichiometric or haloalkane-excess conditions.

PPh₃ EquivalentsHaloalkane EquivalentsYield (%)Purity (%)
1.01.07288
1.21.08592
1.51.09295
2.01.08994
2.51.08590
3.01.08287

The optimal stoichiometric ratio employs 1.5 equivalents of triphenylphosphine relative to the haloalkane substrate, achieving 92% yield with 95% purity [9]. This excess ensures complete consumption of the haloalkane while minimizing the presence of unreacted halide-containing impurities in the final product. The improvement in both yield and purity with triphenylphosphine excess is attributed to the driving of the equilibrium toward product formation and the suppression of competing elimination reactions.

Ratios below 1.2 equivalents of triphenylphosphine result in incomplete conversion and the presence of unreacted haloalkane impurities [20]. Conversely, excessive triphenylphosphine (>2.0 equivalents) leads to purification challenges due to the difficulty in removing excess phosphine and may promote side reactions involving multiple phosphine molecules.

The economic considerations of stoichiometric optimization must balance the cost of excess reagents against the benefits of improved yield and purity. Triphenylphosphine represents a significant cost component in phosphonium salt synthesis, making the 1.5 equivalent ratio economically attractive while maintaining high efficiency [20].

Purification and Crystallization Techniques

The purification of (tert-Butoxycarbonylmethyl)triphenylphosphonium chloride requires specialized techniques tailored to the ionic nature and thermal sensitivity of phosphonium salts [21] [22]. Crystallization emerges as the preferred purification method, offering high purity products with excellent recovery rates while avoiding the harsh conditions associated with chromatographic purification.

Recrystallization from methanol provides the highest purity (99%) with good recovery (90%), making it the preferred purification method [23]. The process involves dissolving the crude phosphonium salt in hot methanol (approximately 65°C), followed by slow cooling to room temperature to promote crystal formation [24]. The high dielectric constant of methanol effectively solvates the ionic phosphonium chloride while maintaining sufficient temperature-dependent solubility differences to enable effective purification.

Purification MethodRecovery (%)Purity (%)Time Required (h)
Recrystallization from Ethanol85984
Recrystallization from Methanol90993
Recrystallization from Acetone88973
Chromatography75998
Precipitation with Diethyl Ether95942
Hot Filtration92961

The crystallization process benefits from controlled cooling rates, with slow cooling (1-2°C per hour) promoting the formation of large, well-formed crystals that exclude impurities more effectively than rapid crystallization [22]. The addition of seed crystals can facilitate consistent crystal formation and improve the reproducibility of the purification process [25].

Alternative purification approaches include precipitation with diethyl ether, which offers the highest recovery rate (95%) but with reduced purity (94%) [21]. This method involves dissolving the crude product in a polar solvent such as acetonitrile or methanol, followed by the slow addition of diethyl ether to precipitate the phosphonium salt. While rapid and efficient, this technique may not remove all organic impurities effectively.

Hot filtration represents the fastest purification method (1 hour) but provides intermediate purity levels (96%) [24]. This technique is particularly useful for removing insoluble impurities and can be combined with recrystallization for comprehensive purification protocols. The process involves filtering the hot solution of the crude product to remove particulate matter and insoluble byproducts before proceeding with crystallization.

The thermal stability of (tert-Butoxycarbonylmethyl)triphenylphosphonium chloride during purification processes requires careful temperature control [8]. Prolonged exposure to temperatures above 120°C may lead to decomposition and ylide formation, compromising product purity and yield. The use of reduced pressure during solvent removal helps maintain lower temperatures while effectively concentrating solutions for crystallization.

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

35000-37-4

Dates

Modify: 2023-08-16

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